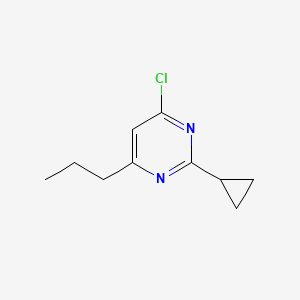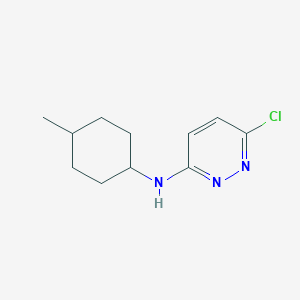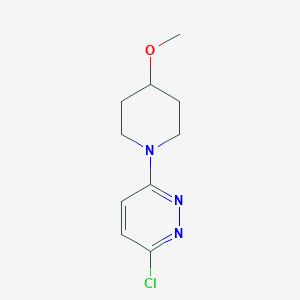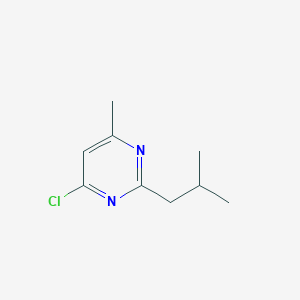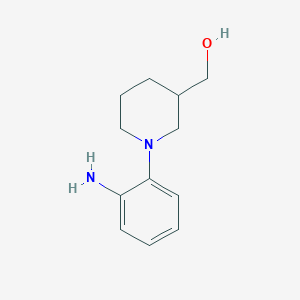
1-(2-Aminophenyl)piperidine-3-methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
1-(2-Aminophenyl)piperidine-3-methanol: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of pharmacologically active molecules.
Pharmacological Applications
Piperidine derivatives, including those derived from 1-(2-Aminophenyl)piperidine-3-methanol , have been found to possess a wide array of pharmacological activities. They are used in the development of potential drugs containing the piperidine moiety, which is a common structure in many pharmaceuticals .
Biological Activity Enhancement
The compound can be used to enhance the biological activity of pharmaceuticals. For instance, it has been involved in the design of dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Tubulin Inhibition for Cancer Therapy
Derivatives of 1-(2-Aminophenyl)piperidine-3-methanol have been discovered as a new class of tubulin inhibitors. These compounds show promise as potent anticancer agents, particularly for the treatment of prostate cancer .
Bioavailability Enhancement
The structural features of 1-(2-Aminophenyl)piperidine-3-methanol derivatives make them suitable for use as bio-enhancers. They can improve the bioavailability of drugs across membranes, thereby enhancing the drugs’ therapeutic effects .
Therapeutic Properties Against Chronic Conditions
Compounds derived from 1-(2-Aminophenyl)piperidine-3-methanol have shown potential therapeutic properties against chronic conditions such as insulin resistance, anti-inflammatory activity, and correction in hepatic steatosis .
Mécanisme D'action
Safety and Hazards
While specific safety data for 1-(2-Aminophenyl)piperidine-3-methanol is not available, safety data for related compounds such as piperidine indicate that they can be hazardous. Piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .
Propriétés
IUPAC Name |
[1-(2-aminophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMZTGZKRRHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




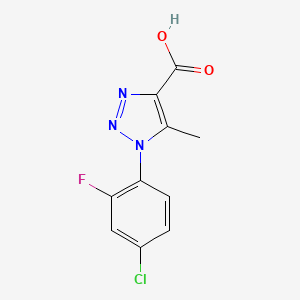
amine](/img/structure/B1486500.png)
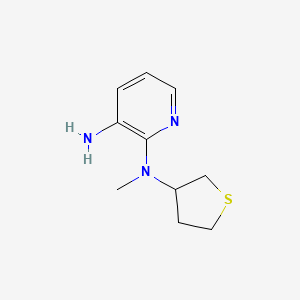

amine](/img/structure/B1486506.png)
